molecular formula C15H20BrNO3 B13939470 Tert-butyl (3S)-3-(4-bromophenoxy)pyrrolidine-1-carboxylate

Tert-butyl (3S)-3-(4-bromophenoxy)pyrrolidine-1-carboxylate

Cat. No.: B13939470
M. Wt: 342.23 g/mol
InChI Key: GEXSUGHVUQJIHP-ZDUSSCGKSA-N
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Description

Tert-butyl (3S)-3-(4-bromophenoxy)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group and a 4-bromophenoxy substituent at the 3-position of the pyrrolidine ring. The 4-bromophenoxy group provides a reactive site for further functionalization (e.g., cross-coupling reactions), while the Boc group enhances stability during synthetic workflows .

Properties

Molecular Formula

C15H20BrNO3

Molecular Weight

342.23 g/mol

IUPAC Name

tert-butyl (3S)-3-(4-bromophenoxy)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-9-8-13(10-17)19-12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3/t13-/m0/s1

InChI Key

GEXSUGHVUQJIHP-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=CC=C(C=C2)Br

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethylethyl (3S)-3-(4-bromophenoxy)-1-pyrrolidinecarboxylate typically involves the reaction of 4-bromophenol with tert-butyl dimethylsilyl chloride to form 4-bromophenoxy-tert-butyldimethylsilane . This intermediate is then reacted with (3S)-3-hydroxy-1-pyrrolidinecarboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylethyl (3S)-3-(4-bromophenoxy)-1-pyrrolidinecarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the bromine site.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1-Dimethylethyl (3S)-3-(4-bromophenoxy)-1-pyrrolidinecarboxylate is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl (3S)-3-(4-bromophenoxy)-1-pyrrolidinecarboxylate involves its interaction with specific molecular targets. The bromophenoxy group can interact with various enzymes and receptors, modulating their activity. The pyrrolidinecarboxylate moiety may enhance the compound’s binding affinity and specificity towards its targets, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between tert-butyl (3S)-3-(4-bromophenoxy)pyrrolidine-1-carboxylate and related compounds:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents Key Functional Features
Target Compound (Hypothetical) C₁₅H₂₀BrNO₃ 342.23 4-Bromophenoxy Bromine as leaving group; chiral center
tert-Butyl (3S)-3-(3-aminophenoxy)pyrrolidine-1-carboxylate (741290-82-4) C₁₅H₂₂N₂O₃ 278.35 3-Aminophenoxy Amino group for nucleophilic reactions
tert-Butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate (952747-27-2) C₉H₁₈N₂O₃ 202.25 Aminooxy Reactive aminooxy group for conjugation
tert-Butyl (3S)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate (1461689-28-0) C₁₂H₂₁NO₃ 227.30 Propenyloxy Allyl ether for click chemistry
tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (1052713-78-6) C₁₁H₁₈F₃NO₃ 281.26 Hydroxy, methyl, trifluoromethyl Electron-withdrawing CF₃; stereochemical complexity

Biological Activity

Tert-butyl (3S)-3-(4-bromophenoxy)pyrrolidine-1-carboxylate is an organic compound with potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.

  • Molecular Formula : C₁₅H₂₀BrNO₃
  • Molecular Weight : 342.23 g/mol
  • Structure : The compound features a tert-butyl group, a bromophenoxy moiety, and a pyrrolidine ring.

Research indicates that the biological activity of this compound may be attributed to its interactions with specific molecular targets. The bromophenoxy group is believed to engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes. This modulation can influence cellular signaling pathways and enzyme activities, making it a candidate for further exploration in medicinal chemistry.

In Vitro Studies

  • Enzyme Inhibition : Studies have shown that this compound exhibits inhibitory effects on certain enzymes, potentially impacting pathways involved in cancer progression. The structural components allow effective engagement with target proteins, influencing their activity.
  • Cellular Signaling : The compound's ability to modulate cellular signaling pathways suggests its role in therapeutic applications, particularly in cancer treatment .

Case Studies

  • Cancer Therapy Applications : Research has indicated that derivatives of pyrrolidine compounds, including this compound, demonstrate anticancer properties. For example, related compounds have shown cytotoxicity and apoptosis induction in various cancer cell lines .
  • Neuroprotective Effects : Some studies suggest that pyrrolidine derivatives may exhibit neuroprotective effects by inhibiting cholinesterase activity, which is relevant for conditions like Alzheimer's disease .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided:

Compound NameMolecular FormulaKey Features
Tert-butyl (S)-3-(4-chlorophenyl)pyrrolidine-1-carboxylateC₁₅H₂₀ClNO₂Contains a chlorophenyl group instead of bromophenoxy
Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylateC₁₅H₂₀BrNO₂Piperidine ring instead of pyrrolidine
Tert-butyl (S)-3-(4-bromophenoxy)piperidine-1-carboxylateC₁₅H₂₀BrNO₂Similar structure but features piperidine instead of pyrrolidine

The distinct combination of functional groups and the pyrrolidine ring structure may confer unique biological activities compared to its analogs.

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